molecular formula C18H18N4O3S B2791202 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1396792-06-5

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2791202
CAS No.: 1396792-06-5
M. Wt: 370.43
InChI Key: UWKIYFRWKVYBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain and kidneys, and their dysregulation is implicated in a range of pathological conditions. In neurological research, this compound is a critical tool for investigating the role of TRPC5 in anxiety and fear-related behaviors , as inhibition of TRPC5 has been shown to produce anxiolytic effects in preclinical models, offering a novel potential therapeutic avenue distinct from conventional GABAergic systems. Beyond neuroscience, its research utility extends to oncology, where TRPC5 activity is associated with cancer cell proliferation and survival; this inhibitor enables studies into signaling pathways that drive tumor growth , particularly in glioblastoma and prostate cancer. Furthermore, in renal research, it is used to explore the channel's contribution to proteinuric kidney diseases , as TRPC5 inhibition can protect the glomerular filtration barrier. The compound's defined mechanism as a TRPC5 antagonist provides researchers with a precise pharmacological tool for dissecting calcium signaling dynamics and validating TRPC5 as a target for multiple disease states.

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-15-7-3-2-6-14(15)16-20-17(25-21-16)12-10-22(11-12)18(23)19-9-13-5-4-8-26-13/h2-8,12H,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKIYFRWKVYBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented by the following formula:

C15H17N3O4\text{C}_{15}\text{H}_{17}\text{N}_3\text{O}_4

This structure includes a 1,2,4-oxadiazole ring and a thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to our target have shown significant efficacy against various bacterial strains. In particular, derivatives containing the oxadiazole ring have demonstrated strong bactericidal effects against Staphylococcus spp. , with mechanisms likely involving inhibition of biofilm formation through gene transcription interference .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. Research indicates that compounds like those derived from 1,2,4-oxadiazoles exhibit cytotoxic effects against multiple cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CHCT-1160.80

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds are potent inhibitors of cancer cell proliferation.

The biological activity of the compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that certain oxadiazole derivatives can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in treated cells . This mechanism is crucial for developing new anticancer therapies.

Case Studies

  • Cytotoxicity Assessment
    A study evaluated the cytotoxic effects of various oxadiazole derivatives on normal and cancer cell lines. The results indicated that while some compounds displayed significant cytotoxicity against cancer cells, they exhibited minimal toxicity towards normal L929 cells, suggesting a favorable therapeutic index .
  • Molecular Docking Studies
    Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets such as EGFR and Src kinases. The findings suggest that modifications in the chemical structure could enhance binding efficiency and increase anticancer activity .

Scientific Research Applications

The compound 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a novel chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug discovery. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Structure and Composition

The compound features a complex structure that includes:

  • A 1,2,4-oxadiazole ring known for its diverse biological activities.
  • An azetidine moiety which contributes to the compound's pharmacological properties.
  • A thiophene group that enhances its interaction with biological targets.

Anticancer Activity

The oxadiazole derivatives have shown significant promise in anticancer research. Studies indicate that compounds containing the oxadiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A derivative of oxadiazole demonstrated potent activity against human lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • The presence of electron-withdrawing groups in the aromatic system of these compounds has been correlated with enhanced biological activity .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of oxadiazole derivatives. The incorporation of the thiophene group may enhance the compound's activity against bacterial strains, making it a candidate for further development as an antimicrobial agent.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling reactions to attach the azetidine and thiophene moieties.
  • Purification and characterization using techniques like NMR and mass spectrometry.

Case Studies

Several studies have reported on the synthesis and evaluation of similar oxadiazole derivatives:

  • A study investigated a series of substituted oxadiazoles for their anticancer properties, revealing that certain substitutions led to enhanced potency against specific cancer types .
  • Another research effort focused on optimizing the synthetic pathway to improve yield and purity of oxadiazole derivatives, which could be applied to the synthesis of the target compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2-Oxazole vs. 1,2,4-Oxadiazole Cores

Several compounds in the BMS series (e.g., BMS-883559 , BMS-885838 , BMS-885986 ) share a 3-(2-methoxyphenyl)-1,2-oxazol-4-yl core but differ in the heterocyclic ring system (1,2-oxazole vs. 1,2,4-oxadiazole) . The 1,2,4-oxadiazole in the target compound offers greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis compared to 1,2-oxazole derivatives. Additionally, the azetidine carboxamide in the target compound replaces the piperazine linker in BMS compounds, which may reduce conformational flexibility and enhance binding specificity.

Table 1: Key Structural Differences
Compound Name Core Structure Linker Substituent on Carboxamide
Target Compound 1,2,4-Oxadiazole Azetidine Thiophen-2-ylmethyl
BMS-883559 1,2-Oxazole Piperazine Thiophene-2-carboxamide
BMS-885838 1,2-Oxazole Piperazine Pyridine-2-carboxamide

Analogues with Varied Aromatic Substituents

The compound N-(4-ethoxyphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide () shares the 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety but substitutes the azetidine carboxamide with a flexible propanamide chain. The azetidine in the target compound imposes conformational constraints, likely improving binding affinity and reducing off-target interactions. Furthermore, the thiophen-2-ylmethyl group in the target compound may enhance solubility compared to the 4-ethoxyphenyl group in the analogue due to sulfur’s polarizability .

CB2-Selective Oxadiazole Derivatives

In , CB2 receptor-targeting compounds (e.g., 6a–6e ) feature 1,2,4-oxadiazole rings but with substituents such as fluoropyridinyl, bromophenyl, or nitrophenyl groups. Unlike these derivatives, the target compound’s 2-methoxyphenyl group provides a distinct electronic profile (electron-donating methoxy group) that may alter receptor selectivity. For instance, nitrophenyl groups (as in 6a and 6d ) are electron-withdrawing, which could reduce binding to receptors requiring electron-rich aromatic interactions .

Table 2: Substituent Effects on Receptor Engagement
Compound Name () Oxadiazole Substituent Electronic Effect Carboxamide Group
6a 2-Cyano-4-nitrophenyl Strongly EW* Carbazol-3-yl
6b 6-Fluoropyridin-3-yl Moderately EW Carbazol-3-yl
Target Compound 2-Methoxyphenyl ED** Thiophen-2-ylmethyl

EW = Electron-Withdrawing; *ED = Electron-Donating

Thiazole- and Thiophene-Containing Analogues

The compound in (N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide ) includes a thiazole ring instead of azetidine. Thiazoles are more rigid than azetidines but may introduce steric hindrance that limits binding to flat binding pockets. The para-methoxy group in this analogue vs. the ortho-methoxy in the target compound could lead to divergent binding modes due to spatial orientation differences .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

Q. How can computational chemistry optimize synthesis and predict bioactivity?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for oxadiazole cyclization .
  • Molecular Docking : Predicts binding affinity to targets (e.g., kinases) by aligning the compound’s thiophene and oxadiazole motifs with active sites .
  • Machine Learning : Trains models on existing reaction datasets to recommend optimal solvents/catalysts (e.g., DMF outperforms THF in azetidine coupling) .

Case Study : ICReDD’s workflow reduced reaction optimization time by 40% using hybrid computational-experimental feedback .

Q. How can researchers resolve spectral data contradictions between batches?

Methodological Answer:

  • Batch Comparison : Analyze ¹H NMR for consistent integration ratios (e.g., thiophene CH₂ at δ 4.5–4.7 ppm). Inconsistent peaks suggest byproducts from incomplete coupling .
  • HPLC-MS : Quantify purity and identify side products (e.g., unreacted azetidine precursors).
  • X-ray Crystallography : Resolves ambiguous regiochemistry in oxadiazole-thiophene linkages .

Example : A 2025 study attributed NMR discrepancies in oxadiazole derivatives to rotameric forms, confirmed by variable-temperature NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.